6-{4-[Hydroxy-(4-nitro-phenoxy)-phosphoryl]-butyrylamino}-hexanoic acid
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Overview
Description
Preparation Methods
The synthesis of 6-{4-[HYDROXY-(4-NITRO-PHENOXY)-PHOSPHORYL]-BUTYRYLAMINO}-HEXANOIC ACID involves multiple steps. The synthetic route typically starts with the preparation of the nitrophenoxy phosphoryl intermediate, followed by its reaction with butyrylamino-hexanoic acid under specific conditions . The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve higher yields and purity .
Chemical Reactions Analysis
6-{4-[HYDROXY-(4-NITRO-PHENOXY)-PHOSPHORYL]-BUTYRYLAMINO}-HEXANOIC ACID undergoes various chemical reactions, including:
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halides, and acids or bases . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-{4-[HYDROXY-(4-NITRO-PHENOXY)-PHOSPHORYL]-BUTYRYLAMINO}-HEXANOIC ACID has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-{4-[HYDROXY-(4-NITRO-PHENOXY)-PHOSPHORYL]-BUTYRYLAMINO}-HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to an acceptor . It also functions as an epitope, binding to receptors of the adaptive immune system . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
6-{4-[HYDROXY-(4-NITRO-PHENOXY)-PHOSPHORYL]-BUTYRYLAMINO}-HEXANOIC ACID can be compared with other similar compounds, such as:
Hexanoic Acid: A simple carboxylic acid with a similar carbon chain length but lacking the nitrophenoxy phosphoryl group.
Nitrobenzenes: Compounds containing a nitrobenzene moiety, similar to the nitrophenoxy group in the target compound.
Organic Phosphonates: Compounds containing a phosphonate group, similar to the phosphoryl group in the target compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C16H23N2O8P |
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Molecular Weight |
402.34 g/mol |
IUPAC Name |
6-[4-[hydroxy-(4-nitrophenoxy)phosphoryl]butanoylamino]hexanoic acid |
InChI |
InChI=1S/C16H23N2O8P/c19-15(17-11-3-1-2-6-16(20)21)5-4-12-27(24,25)26-14-9-7-13(8-10-14)18(22)23/h7-10H,1-6,11-12H2,(H,17,19)(H,20,21)(H,24,25) |
InChI Key |
WYHHVZLGTMCKOR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCCCCCC(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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